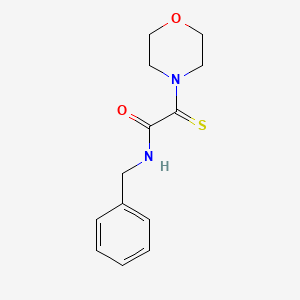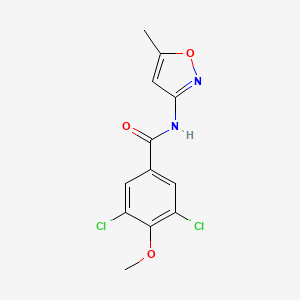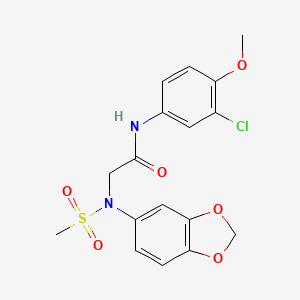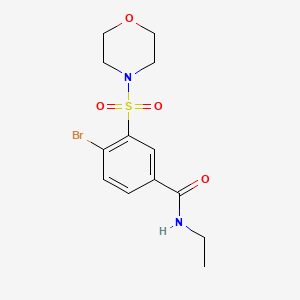![molecular formula C14H14BrN3O3S B3604638 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B3604638.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide
Vue d'ensemble
Description
The compound “N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a bromophenyl group (a benzene ring with a bromine atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and an amide group (a carbonyl group adjacent to a nitrogen atom). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and phenyl groups) would likely contribute to the compound’s stability and could influence its reactivity. The bromine atom, being a heavy halogen, might also have interesting effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The amide group might participate in reactions like amide hydrolysis or the formation of secondary or tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and sulfonyl groups could affect the compound’s solubility in different solvents. The bromine atom might contribute to the compound’s density and molar mass .Orientations Futures
The study of new organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound and studying its properties in more detail. This could include testing its reactivity under different conditions, studying its interactions with various biological targets, and evaluating its potential uses in medicine or industry .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-18(10-14(19)17-12-6-8-16-9-7-12)22(20,21)13-4-2-11(15)3-5-13/h2-9H,10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUSZODJAUCTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604561.png)

![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)


![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604593.png)
![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B3604599.png)
![4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B3604614.png)


![N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B3604639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3604644.png)
![4-bromo-3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3604646.png)
![3-benzyl-5-{[2-nitro-4-(1-pyrrolidinylcarbonyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3604653.png)